molecular formula C20H22N6 B2841419 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile CAS No. 900290-71-3

2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile

Cat. No.: B2841419
CAS No.: 900290-71-3
M. Wt: 346.438
InChI Key: XBSRBCOXIITASX-UHFFFAOYSA-N
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Description

2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile (CAS 900290-71-3) is a chemical compound with the molecular formula C20H22N6 and a molecular weight of 346.43 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and drug discovery. Pyrazolo[1,5-a]pyrimidine scaffolds are frequently investigated as core structures in the development of therapeutics for protein kinase-dependent diseases, including various cancers . Furthermore, closely related analogues within this chemical class have been identified as highly potent and specific antagonists for neurological targets such as the serotonin 5-HT6 receptor, indicating potential for central nervous system research . The specific substitution pattern on this compound—featuring a 5,6-dimethyl group, a phenyl ring, and a piperazinyl-acetonitrile side chain—suggests it is designed for structure-activity relationship (SAR) studies, potentially to optimize binding affinity and selectivity against a biological target. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can obtain this compound in purities of 90% or higher, available in quantities ranging from 1mg to 30mg .

Properties

IUPAC Name

2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-15-16(2)23-19-18(17-6-4-3-5-7-17)14-22-26(19)20(15)25-12-10-24(9-8-21)11-13-25/h3-7,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSRBCOXIITASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-3-phenylpyrazole (1) with 2,3-pentanedione (2) under acidic conditions. This one-pot reaction facilitates the formation of the bicyclic system through sequential keto-enol tautomerization and cyclodehydration.

$$
\text{5-Amino-3-phenylpyrazole} + \text{2,3-Pentanedione} \xrightarrow{\text{AcOH, Δ}} \text{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol} \quad (Yield: 75-85\%)
$$

Chlorination at the 7-Position

The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃), a widely employed chlorinating agent for heterocycles.

$$
\text{7-Hydroxy Intermediate} \xrightarrow{\text{POCl₃, Δ}} \text{7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine} \quad (Yield: 80-90\%)
$$

Installation of the Acetonitrile Functional Group

Alkylation of Piperazine

The secondary amine of piperazine is alkylated with chloroacetonitrile using sodium hydride (NaH) as a base in tetrahydrofuran (THF). Mono-alkylation is favored by employing a 1:1 molar ratio.

$$
\text{7-Piperazinyl Intermediate} + \text{ClCH₂CN} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad (Yield: 50-60\%)
$$

Challenges in Selectivity

Piperazine’s two equivalent nitrogen atoms risk dialkylation. To mitigate this:

  • Protection-Deprotection Strategy : Boc-protected piperazine is alkylated, followed by deprotection with trifluoroacetic acid (TFA).
  • Solvent Effects : Polar aprotic solvents like acetonitrile improve mono-alkylation selectivity.

Alternative Synthetic Routes

Reductive Amination Approach

A two-step sequence involving condensation of piperazine with glycolaldehyde followed by cyanation offers an alternative pathway:

$$
\text{Piperazine} + \text{Glycolaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{2-Hydroxyethylpiperazine} \xrightarrow{\text{CN⁻}} \text{1-Cyanomethylpiperazine}
$$

One-Pot Tandem Reactions

Recent advances enable tandem SNAr-alkylation in a single reactor, reducing purification steps:

$$
\text{7-Chloro Core} + \text{Piperazine} + \text{ClCH₂CN} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound} \quad (Yield: 55\%)
$$

Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, Ph), 7.45 (m, 3H, Ph), 3.95 (s, 2H, CH₂CN), 3.20 (m, 4H, piperazine), 2.85 (m, 4H, piperazine), 2.40 (s, 6H, CH₃).
  • LC-MS : m/z 387.2 [M+H]⁺.
  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary applications of pyrazolo-pyrimidine derivatives, including this compound, is their role as tyrosine kinase inhibitors . These enzymes are crucial in various signaling pathways related to cell growth and differentiation. Inhibiting tyrosine kinases can have therapeutic implications in treating cancers and other diseases characterized by aberrant signaling pathways. Research indicates that compounds of this class can effectively modulate tyrosine kinase activity, making them candidates for cancer therapy .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo-pyrimidines have been studied for their effects on the central nervous system, particularly as anxiolytics or antidepressants. The piperazine ring may enhance interaction with neurotransmitter receptors, offering a pathway for developing new treatments for mood disorders .

Antimicrobial Activity

Preliminary studies have indicated that pyrazolo-pyrimidine derivatives exhibit antimicrobial properties against a range of pathogens. This compound could be explored for its efficacy against bacterial and fungal infections, providing a basis for new antimicrobial agents .

Case Study 1: Tyrosine Kinase Inhibition

In a study examining the inhibition of specific tyrosine kinases by various pyrazolo-pyrimidine derivatives, it was found that compounds similar to 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile demonstrated significant inhibitory activity against the BCR-ABL kinase involved in chronic myeloid leukemia (CML). The study highlighted the compound's potential as a therapeutic agent in targeted cancer therapies .

Case Study 2: Neuropharmacological Effects

A research project focused on the neuropharmacological effects of pyrazolo-pyrimidines revealed that certain derivatives could reduce anxiety-like behaviors in animal models. The study suggested that these compounds modulate serotonin receptors, indicating their potential as anxiolytic agents .

Mechanism of Action

The mechanism of action of 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of enzymatic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing their biological activity and synthetic routes:

Compound Name Key Substituents Synthesis Method Biological Activity (if reported) Reference
5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines Hydrazino group at position 7, aryl at position 5 Reaction of acetylenic β-diketones with hydrazine derivatives Not explicitly stated
2-(5-methyl-2-substitutedphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Triazolo-pyrimidine fusion, methyl and substituted phenyl groups Condensation of benzaldehyde with pyrazolo-pyrimidine intermediates Not reported
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones Triazolo-pyrimidine core, acetylhydrazone side chain Condensation of 5,7-dimethyl-triazolopyrimidine with substituted hydrazines Herbicidal and fungicidal activity
MK56 (2-(furan-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Furan-2-yl at position 2, ketone at position 7 Cyclization of furoylacetonitrile with benzoylacetate Crystallographic data available
MK61 (5-(4-nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Nitrophenyl at position 5, ketone at position 7 Reaction of benzoylacetonitrile with nitrobenzoylacetate Not explicitly stated
Key Observations:
  • Substituent Position : The 5,6-dimethyl and 3-phenyl groups in the target compound likely reduce metabolic oxidation compared to nitrophenyl (MK61) or furan (MK56) substituents .
  • Piperazine vs.
  • Biological Activity : Acetylhydrazone derivatives () demonstrate that substituents like chiral centers (e.g., α-methyl groups) enhance herbicidal activity, suggesting similar optimization opportunities for the target compound .
Example Pathway (Hypothetical):

Pyrazolo[1,5-a]pyrimidine Core : Synthesized via cyclization of 5,6-dimethyl-3-phenyl-substituted precursors.

Piperazine Attachment : Alkylation or amination at position 7 using 1-piperazineacetonitrile under basic conditions.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The piperazine-acetonitrile group improves aqueous solubility relative to morpholine (CAS 879470-55-0) or ketone-containing derivatives (MK56, MK61) .
  • Metabolic Stability : Methyl groups at positions 5 and 6 may protect against oxidative degradation, a limitation observed in nitrophenyl analogs .

Biological Activity

The compound 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N6\text{C}_{18}\text{H}_{22}\text{N}_{6}

This compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The piperazine moiety contributes to its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities, including:

  • Anticancer Activity : Certain derivatives have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Enzyme Inhibition : These compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by several structural features:

Feature Impact on Activity
Substituent Size Larger substituents may enhance potency
Position of Heterocycles Relative positions affect binding affinity
Piperazine Modifications Alterations can improve selectivity and efficacy

Anticancer Studies

A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.3 µM. The compound induced significant apoptosis and inhibited cell cycle progression, leading to DNA fragmentation .

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyrazolo[1,5-a]pyrimidines. Compounds were tested against human recombinant alkaline phosphatase and showed varying degrees of inhibition. For instance, certain derivatives displayed IC50 values in the low micromolar range .

Pharmacological Profiles

Research has shown that derivatives of this compound class possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values below 2 µM for acetylcholinesterase inhibition .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with piperazine-acetonitrile substituents?

Methodological Answer:
Synthesis optimization requires multi-step protocols, often starting with condensation reactions between pyrazolo[1,5-a]pyrimidine precursors and functionalized piperazine intermediates. Key steps include:

  • Temperature Control : Reactions are typically conducted under reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents like DMF or pyridine are preferred for facilitating nucleophilic substitutions at the pyrimidine C7 position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate pure products.

Example Reaction Conditions from Analogous Compounds:

Compound TypeYield (%)Key Reaction ParametersReference
Pyrazolo[1,5-a]pyrimidine-piperazine hybrids62–70%Reflux in pyridine, 5–6 hours

What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., methyl groups at C5/C6, phenyl at C3). Aromatic protons in pyrazolo[1,5-a]pyrimidine appear as distinct doublets (δ 7.5–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C23H26N6O: calc. 403.22, obs. 403.21) .
  • IR Spectroscopy : CN stretching (acetonitrile group) at ~2240 cm⁻¹ and NH stretches (piperazine) at ~3300 cm⁻¹ .

Advanced Research Questions

How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Density Functional Theory (DFT) calculations can model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions, such as the electron-deficient pyrimidine ring and electron-rich piperazine nitrogen .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity with biological targets (e.g., kinase binding pockets). For analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .
  • Docking Studies : Molecular docking into enzyme active sites (e.g., kinases) using software like AutoDock Vina, validated against crystallographic data from PDB entries (e.g., 5LK) .

How should researchers resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Systematic SAR Analysis : Compare substituent effects using a standardized assay. For example, replacing the acetonitrile group with carboxamide reduces kinase inhibition by ~40% .
  • Meta-Analysis of Published Data : Compile IC50 values for analogs in a table to identify trends:
Substituent at C7Target EnzymeIC50 (nM)Reference
Piperazine-acetonitrileKinase A12 ± 3
Piperazine-amideKinase A320 ± 50
  • Mechanistic Studies : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes .

What experimental designs are suitable for assessing environmental fate or cytotoxicity?

Methodological Answer:

  • Environmental Fate : Follow protocols from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):
    • Abiotic Degradation : Hydrolysis at pH 4–9, monitored via HPLC to quantify half-life .
    • Bioaccumulation : Use zebrafish models to measure logP (predicted ~2.8 for this compound) .
  • Cytotoxicity Screening :
    • Cell Line Panels : Test against HEK293 (normal) and HeLa (cancer) cells, using MTT assays. Include positive controls (e.g., doxorubicin) .
    • Dose-Response Curves : Fit data to sigmoidal models (Hill equation) to calculate LD50 values .

Methodological Challenges

How can researchers address low yields in piperazine coupling reactions?

Methodological Answer:

  • Catalyst Optimization : Use Pd/C or CuI to accelerate Ullmann-type couplings (e.g., 10 mol% catalyst increases yield from 45% to 72%) .
  • Protecting Groups : Temporarily protect piperazine nitrogens with Boc groups to prevent side reactions, followed by deprotection with TFA .

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